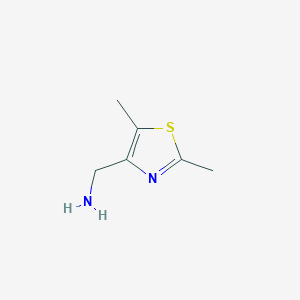

(Dimethyl-1,3-thiazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(2,5-dimethyl-1,3-thiazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLQAPIXNSQONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-00-1 |

Source

|

| Record name | 1-(2,5-dimethyl-1,3-thiazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Dimethyl-1,3-thiazol-4-yl)methanamine Derivatives: Structure, Properties, and Synthetic Methodologies

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][4] This guide provides an in-depth technical exploration of methanamine derivatives of dimethyl-1,3-thiazole, a class of compounds with significant potential in the development of novel therapeutics. Due to the isomeric diversity of the dimethylthiazole core, this document will focus on two of the most well-characterized isomers: (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine.

This whitepaper is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical properties, structural nuances, and synthetic pathways of these compounds, offering field-proven insights to facilitate their application in research and development.

I. Molecular Structure and Physicochemical Properties

The chemical identity and biological activity of dimethyl-1,3-thiazol-yl)methanamine derivatives are intrinsically linked to the substitution pattern on the thiazole ring. The positioning of the two methyl groups and the aminomethyl moiety significantly influences the molecule's polarity, steric hindrance, and potential for hydrogen bonding.

Structural Elucidation

The core structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with two methyl groups and a methanamine group. The precise arrangement of these substituents defines the specific isomer.

Below are the visualizations of the chemical structures for (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine.

Caption: Chemical structures of two isomers of (Dimethyl-1,3-thiazol-yl)methanamine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the dihydrochloride salt of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine and the free base of (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine, based on available data.

| Property | (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine Dihydrochloride | (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine |

| CAS Number | 1185293-90-6[5][6] | 89601-18-3[7] |

| Molecular Formula | C₆H₁₀N₂S · 2HCl[5][6] | C₆H₁₀N₂S[7] |

| Molecular Weight | 215.14 g/mol (as dihydrochloride) | 142.22 g/mol [7] |

| Purity | Min. 95%[6] | 95%[7] |

| InChI Key | Not readily available | XWWBHCPDGYDNTH-UHFFFAOYSA-N[7] |

| SMILES | CC1=C(CN)SC(=N1)C.Cl.Cl[5] | CC1=C(C)SC(=N1)CN[7] |

II. Synthesis and Experimental Protocols

The synthesis of dimethyl-1,3-thiazol-yl)methanamine derivatives typically involves the construction of the thiazole ring followed by the introduction or modification of the aminomethyl side chain. The Hantzsch thiazole synthesis is a classic and versatile method for preparing the core thiazole structure.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the preparation of the dimethylthiazole core, appropriate starting materials would be selected. For instance, thioacetamide can be reacted with a suitably substituted α-haloketone.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Exemplary Protocol: Synthesis of 2,4-Dimethylthiazole

This protocol, adapted from established methods, outlines the synthesis of 2,4-dimethylthiazole, a key intermediate.[8]

Materials:

-

Acetamide

-

Phosphorus pentasulfide

-

Chloroacetone

-

Dry benzene

-

5 N Sodium hydroxide or potassium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.

-

Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

-

Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add approximately 750 ml of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

-

Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

-

Separate the crude thiazole (which forms a black upper layer) with ether. Extract the aqueous layer with five 120-ml portions of ether.

-

Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C. Redistill this fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145°C).[8]

Causality Behind Experimental Choices:

-

Dry Benzene: The use of a dry solvent is crucial to prevent the hydrolysis of phosphorus pentasulfide and other reactive intermediates.

-

Exothermic Reaction Control: The gradual addition of chloroacetone is necessary to control the exothermic nature of the reaction and prevent runaway conditions.

-

Alkaline Workup: The addition of a strong base is to neutralize any acidic byproducts and to deprotonate the thiazole, facilitating its extraction into the organic phase.

III. Applications in Drug Discovery and Development

The thiazole moiety is a versatile scaffold in drug discovery, contributing to a wide range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1] The introduction of dimethyl and aminomethyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Derivatives of (dimethyl-1,3-thiazol-yl)methanamine are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. For example, they can serve as key intermediates in the preparation of c-Met kinase inhibitors for cancer treatment.[3] The amine functional group provides a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space in lead optimization programs.

IV. Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (dimethyl-1,3-thiazol-yl)methanamine derivatives and their precursors.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9] A chemical fume hood is recommended for handling volatile or dusty materials.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep containers tightly closed in a dry and cool place.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

Specific Hazard Information (General for Thiazole Derivatives):

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.[10]

-

Some derivatives may be harmful if swallowed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

V. Conclusion

(Dimethyl-1,3-thiazol-4-yl)methanamine and its isomers represent a class of compounds with significant potential as building blocks in the synthesis of novel therapeutic agents. A thorough understanding of their chemical properties, structural characteristics, and synthetic methodologies is essential for their effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects, with a focus on practical, field-proven insights to aid researchers in their endeavors. The continued exploration of this chemical space is likely to yield new and improved drug candidates in the future.

References

-

2 - Safety Data Sheet. (URL: [Link])

-

[5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine - PubChem. (URL: [Link])

-

(PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (URL: [Link])

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. (URL: [Link])

-

Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (URL: [Link])

-

{3-[(2-Chloro-1,3-thiazol-4-yl)methyl]-1,3-thiazolidin-2-ylideneamino}formonitrile - NIH. (URL: [Link])

-

2,4-Dimethylthiazole - Organic Syntheses Procedure. (URL: [Link])

-

2,5-dimethyl-1,3-thiazol-4-ol - ChemSynthesis. (URL: [Link])

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])

-

Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (URL: [Link])

-

Dimethylamine - Wikipedia. (URL: [Link])

-

Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses Procedure. (URL: [Link])

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])

-

C-15 Thiazol-4-Yl Analogues of (E)-9, 10-Didehydroepothilone D: Synthesis and Cytotoxicity. (URL: [Link])

-

(2,5-dimethyl-1,3-oxazol-4-yl)methylamine - Stenutz. (URL: [Link])

-

Spectroscopic data of compound 13c. | Download Table - ResearchGate. (URL: [Link])

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. bepls.com [bepls.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride [cymitquimica.com]

- 7. 1-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)METHANAMINE | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Analysis of (Dimethyl-1,3-thiazol-4-yl)methanamine: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

The compound (Dimethyl-1,3-thiazol-4-yl)methanamine is a substituted thiazole derivative. Thiazole rings are significant structural motifs in medicinal chemistry, appearing in a variety of pharmacologically active compounds. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their synthesis, characterization, and application in drug discovery and development. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Dimethyl-1,3-thiazol-4-yl)methanamine.

Molecular Structure and Expected Spectroscopic Features

The specific substitution pattern of the dimethyl groups on the thiazole ring is crucial for an accurate prediction of the spectroscopic data. For the purpose of this guide, we will consider the common isomer (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine . The principles discussed can be adapted for other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.60 | Singlet | 3H | C2-CH₃ | The methyl group at the C2 position of the thiazole ring is deshielded by the adjacent sulfur and nitrogen atoms. |

| ~ 2.40 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position is influenced by the aromatic ring current. |

| ~ 3.80 | Singlet | 2H | -CH₂-NH₂ | The methylene protons are adjacent to the electron-withdrawing thiazole ring and the nitrogen atom. |

| ~ 1.50 (broad) | Singlet | 2H | -NH₂ | The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C2 | The C2 carbon is significantly deshielded due to its position between the sulfur and nitrogen atoms. |

| ~ 150 | C4 | The C4 carbon is part of the aromatic system and is substituted with the aminomethyl group. |

| ~ 125 | C5 | The C5 carbon is also part of the aromatic system and is substituted with a methyl group. |

| ~ 40 | -CH₂-NH₂ | The methylene carbon is in the aliphatic region, shifted downfield by the adjacent thiazole ring and amine group. |

| ~ 19 | C2-CH₃ | The methyl carbon at C2. |

| ~ 15 | C5-CH₃ | The methyl carbon at C5. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group, often appearing as two bands. |

| 3000-2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~ 1650 | Medium | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

| ~ 1580 | Medium | C=C stretch | Aromatic C=C stretching of the thiazole ring. |

| ~ 1600 | Medium | N-H bend | Bending vibration of the primary amine group. |

| ~ 1450 | Medium | C-H bend | Bending vibrations of the methyl and methylene groups. |

| ~ 650 | Medium-Weak | C-S stretch | Characteristic stretching vibration for the carbon-sulfur bond in the thiazole ring.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak corresponding to the exact mass of (Dimethyl-1,3-thiazol-4-yl)methanamine would be observed. For C₆H₁₀N₂S, the molecular weight is 142.22 g/mol .

-

Major Fragments:

-

[M - NH₂]⁺: Loss of the amino group (m/z = 126).

-

[M - CH₃]⁺: Loss of a methyl group (m/z = 127).

-

Thiazole ring fragments: Cleavage of the aminomethyl side chain could lead to a stable thiazolylmethyl cation.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like (Dimethyl-1,3-thiazol-4-yl)methanamine.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for (Dimethyl-1,3-thiazol-4-yl)methanamine. While based on theoretical predictions and data from related structures, it serves as a robust starting point for researchers in the field. The accurate characterization of such molecules is a critical step in the drug development pipeline, and the methodologies and interpretations presented herein are designed to support these efforts. The synthesis and experimental verification of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

PubChem. [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Molbase. N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Available from: [Link]

-

Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Available from: [Link]

Sources

(Dimethyl-1,3-thiazol-4-yl)methanamine: A Comprehensive Guide to Purity Profiling and Stability Assessment

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity and Stability in Thiazole-Based Drug Candidates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and its synthetic tractability make it a cornerstone of modern drug design. (Dimethyl-1,3-thiazol-4-yl)methanamine, as a representative of this class, is a key building block or potential active pharmaceutical ingredient (API) whose efficacy and safety are inextricably linked to its purity and stability.

This guide provides a comprehensive framework for assessing and controlling these critical quality attributes. We move beyond simple procedural descriptions to explore the underlying chemical principles that govern impurity formation and degradation. For the drug development professional, understanding why a specific impurity might form or how a degradation pathway proceeds is paramount for building robust manufacturing processes, ensuring patient safety, and meeting stringent regulatory expectations set by bodies like the ICH.[2] This document is structured to serve as both a strategic overview and a practical, hands-on manual for the laboratory scientist.

Part 1: Purity Profiling and Impurity Control Strategy

The purity of an API is a direct reflection of the control exerted during its synthesis and purification. An effective impurity control strategy begins with a deep understanding of the synthetic route.

Anticipated Impurity Profile from a Representative Synthetic Route

While numerous synthetic routes to substituted thiazoles exist, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods.[3][4] A plausible route to a dimethylated thiazol-4-yl-methanamine could involve the reaction of a thioamide with an α-haloketone bearing the necessary functional handles.

From this, we can anticipate several classes of process-related impurities that must be monitored and controlled:

-

Starting Materials: Unreacted thioamides or α-haloketones.

-

Reagents & Solvents: Residual catalysts, bases, or solvents (e.g., ethanol, THF) used during the synthesis and workup.

-

Reaction By-products: Impurities formed from side reactions, such as isomers (e.g., substitution at the 5-position of the thiazole ring), or products of over-alkylation.

-

Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates in the final API.

The following diagram illustrates a hypothetical synthetic pathway and the potential genesis of key impurities.

Caption: Hypothetical synthesis and impurity formation pathway.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required to comprehensively assess the purity of (Dimethyl-1,3-thiazol-4-yl)methanamine. No single technique is sufficient to detect all potential impurities.

HPLC with UV detection is the workhorse for purity analysis of non-volatile organic compounds. A stability-indicating method, one that can separate the API from all potential degradation products and impurities, must be developed and validated.

Rationale for Method Design: The choice of a reversed-phase C18 column is standard for moderately polar compounds like our target molecule. A gradient elution is often preferred over isocratic elution as it provides better resolution for a wider range of impurities with varying polarities and shortens the total run time. The mobile phase composition (e.g., water/methanol or water/acetonitrile with a pH modifier like formic acid or ammonium acetate) is optimized to achieve symmetric peak shape and adequate retention for the main component and its impurities.[5] Detection wavelength is selected based on the UV absorbance maximum of the thiazole chromophore.[5]

Protocol: Stability-Indicating HPLC Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: 238 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B (equilibration)

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

| Parameter | Condition | Rationale |

| Column Type | Reversed-Phase C18 | Good retention for moderately polar heterocyclic compounds. |

| Mobile Phase | Water/Methanol with Formic Acid | Provides good peak shape and solubility; gradient allows for elution of a wide range of impurities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |

| Detection (UV) | 238 nm | Wavelength near the absorbance maximum for thiazole derivatives, ensuring high sensitivity.[5] |

| Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. |

GC-MS is essential for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that may not be detected by HPLC.

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the API and for the characterization of unknown impurities if they can be isolated.[6] Quantitative NMR (qNMR) can also be employed as a primary method for determining purity against a certified reference standard.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing essential information on how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light.[2]

Forced Degradation: Probing the Molecule's Intrinsic Stability

Forced degradation (or stress testing) involves subjecting the API to conditions more severe than accelerated stability testing.[2] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical methods.[2][7]

Causality Behind Stress Conditions:

-

Acid/Base Hydrolysis: Simulates potential degradation in the low pH of the stomach or during formulation with acidic/basic excipients. Thiazole rings can be susceptible to hydrolysis under harsh pH conditions.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. This stress condition mimics exposure to atmospheric oxygen or oxidative excipients.[7]

-

Photolysis: Many heterocyclic compounds are sensitive to light. Photostability testing is an absolute requirement to determine if the API needs protection from light during manufacturing and storage.[8]

-

Thermal Degradation: High temperature is used to accelerate thermally-induced degradation processes.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To generate approximately 10-20% degradation of the API to ensure that major degradants are formed without completely consuming the parent compound.

-

General Sample Preparation: Prepare a stock solution of (Dimethyl-1,3-thiazol-4-yl)methanamine at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to get a final concentration of 0.1 N HCl.

-

Heat at 80°C for 8 hours.[7]

-

Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the working concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH.

-

Heat at 80°C for 3 hours.[7]

-

Cool, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose the solid API and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample protected from light.

-

Prepare the samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described in Part 1. Use a PDA detector to check for peak purity. Use LC-MS to obtain mass information on any new peaks that appear.

| Stress Condition | Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl, 80°C, 8h | Cleavage of the methanamine side chain; potential opening of the thiazole ring. |

| Base Hydrolysis | 0.1 N NaOH, 80°C, 3h | Similar to acid hydrolysis, but potentially different kinetics or by-products. |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the thiazole sulfur to a sulfoxide or sulfone. |

| Photolysis | ICH Q1B conditions | Photo-oxygenation via [4+2] cycloaddition with singlet oxygen, leading to ring cleavage and rearrangement products.[8] |

A study on a related thiazole derivative showed that photolysis can lead to a reaction with singlet oxygen, causing a [4+2] cycloaddition across the thiazole ring.[8] This forms an unstable endoperoxide that rearranges to cleave the ring, a highly specific and often unexpected degradation pathway that underscores the importance of empirical testing.[8]

Recommended Storage and Handling

Based on the chemical nature of the thiazole moiety and general best practices for amine-containing compounds, the following storage conditions are recommended to ensure long-term stability:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.

-

Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advised.[9]

-

Light: Protect from light. Store in amber vials or light-blocking containers.

-

Container: Use tightly sealed containers to prevent moisture ingress, as the compound may be hygroscopic.[10][11]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9][12]

Conclusion

A thorough understanding and meticulous control of purity and stability are non-negotiable for the successful development of (Dimethyl-1,3-thiazol-4-yl)methanamine as a pharmaceutical agent. This guide outlines a robust, science-driven approach to achieving this control. By anticipating impurities based on the synthetic route, developing specific and sensitive analytical methods, and probing the molecule's intrinsic stability through forced degradation studies, researchers can build a comprehensive data package. This not only satisfies regulatory requirements but, more importantly, ensures the consistent quality, safety, and efficacy of the final drug product.

References

-

Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9), 393-398. ([Link])

-

Ganapathy, S., & McElvain, S. M. (1951). 2,4-DIMETHYLTHIAZOLE. Organic Syntheses, 31, 42. ([Link])

-

Organic Syntheses Procedure. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses. ([Link])

-

Rajurkar, V. G., Lambe, S. V., & Deshmukh, V. K. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. Medicinal chemistry, 5(6), 269-275. ([Link])

-

Sukdolak, S., Solujić, S., Vuković, N., Manojlović, N., & Krstić, L. (2004). Synthesis of some 3-(thiazol-4-yl)-4-hydroxycoumarins. Journal of the Serbian Chemical Society, 69(5), 319-326. ([Link])

-

Zulkharnain, Z., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. ([Link])

-

Alsante, K. M., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1). ([Link])

-

Al-Balas, Q., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19897-19912. ([Link])

-

Shrestha, B., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 19(6), 1735. ([Link])

-

D'Souza, M. J., et al. (2013). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 9, 2894-2902. ([Link])

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-61. ([Link])

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. ([Link])

-

Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 237-246. ([Link])

-

Science.gov. (n.d.). forced degradation study: Topics. ([Link])

-

Organic Syntheses Procedure. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. ([Link])

-

Collins, M., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 249, 135-143. ([Link])

-

Vernin, G. (2008). General Synthetic Methods for Thiazole and Thiazolium Salts. In Chemistry of Heterocyclic Compounds (pp. 165-335). ([Link])

-

Organic Syntheses Procedure. 4. Organic Syntheses. ([Link])

-

Wilds, A. L., Nowak, R. M., & McCaleb, K. E. (1957). 1-DIETHYLAMINO-3-BUTANONE. Organic Syntheses, 37, 31. ([Link])

-

Utami, R., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 020015. ([Link])

-

Tanamool, V., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(19), 7835-7846. ([Link])

-

Kim, J.-C., et al. (2007). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. Molbank, 2007(3), M541. ([Link])

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. ([Link])

-

MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. ([Link])

-

McKay, M. J., & Nguyen, H. M. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11564-11570. ([Link])

Sources

- 1. One moment, please... [mjas.analis.com.my]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ajrconline.org [ajrconline.org]

- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of (Dimethyl-1,3-thiazol-4-yl)methanamine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Thiazole Derivative

(Dimethyl-1,3-thiazol-4-yl)methanamine is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif in numerous biologically active compounds, including antibiotics and anticancer agents.[1][2][3][4][5][6] The solubility of this compound is a critical physicochemical parameter that governs its behavior in various experimental and physiological environments, profoundly influencing its suitability for therapeutic applications. Understanding and predicting its solubility in different solvents is paramount for successful formulation, synthesis, and in vitro/in vivo testing.

While specific quantitative solubility data for (Dimethyl-1,3-thiazol-4-yl)methanamine is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to predict, determine, and understand the solubility characteristics of this molecule. By integrating theoretical principles with established experimental methodologies, this document serves as a practical resource for scientists working with this and similar compounds.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The structure of (Dimethyl-1,3-thiazol-4-yl)methanamine, featuring a dimethylthiazole ring and a methanamine side chain, provides key insights into its expected solubility.

Key Structural Features Influencing Solubility:

-

Thiazole Ring: The thiazole ring is a planar, aromatic heterocycle containing both sulfur and nitrogen atoms.[7] This imparts a degree of polarity and the potential for π-π stacking interactions. Thiazole itself is sparingly soluble in water but demonstrates solubility in organic solvents like alcohol and ether.[7][8]

-

Methanamine Group: The primary amine (-CH₂NH₂) group is a key contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor. Primary and secondary amines can form hydrogen bonds with water, although these are generally weaker than those formed by alcohols.[9] The presence of the amine group suggests that the solubility of (Dimethyl-1,3-thiazol-4-yl)methanamine will be significantly influenced by the pH of aqueous solutions. In acidic conditions, the amine will be protonated to form a more polar and water-soluble ammonium salt.[10]

-

Dimethyl Substitution: The two methyl groups on the thiazole ring are nonpolar and will slightly decrease the overall polarity of the molecule, potentially favoring solubility in less polar organic solvents.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderately Soluble to Soluble | The methanamine group can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The polar nature of the thiazole ring and the methanamine group will allow for favorable dipole-dipole interactions with these solvents.[11][12] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Aqueous Acid (e.g., dilute HCl) | Soluble | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt.[9][10] |

| Aqueous Base (e.g., dilute NaOH) | Sparingly Soluble | The free base form is less polar than the protonated form, leading to lower solubility in aqueous media. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[13]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of (Dimethyl-1,3-thiazol-4-yl)methanamine to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Equilibrate the mixture by shaking or agitating at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the sample.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for determining solubility via the shake-flask method.

Visualizing Molecular Interactions

The solubility of (Dimethyl-1,3-thiazol-4-yl)methanamine in different solvents is governed by the specific intermolecular forces at play.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives: Synthesis, characterization, biological and DFT studies [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. isca.me [isca.me]

- 8. Thiazole CAS#: 288-47-1 [m.chemicalbook.com]

- 9. chemhaven.org [chemhaven.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

Potential biological activities of substituted thiazoleamines

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Thiazoleamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its derivatives, particularly substituted thiazoleamines, exhibit an extensive range of pharmacological activities, making them privileged structures in drug discovery.[4] Thiazole-based compounds are found in numerous clinically approved drugs, demonstrating their therapeutic relevance and favorable pharmacokinetic properties.[1][2][5][6] This technical guide provides a comprehensive overview of the significant biological activities of substituted thiazoleamines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the underlying mechanisms of action, discuss critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers engaged in the design, synthesis, and biological assessment of novel thiazoleamine-based therapeutic agents.

Introduction: The Thiazoleamine Scaffold in Medicinal Chemistry

Thiazole, or 1,3-thiazole, is a fundamental heterocyclic nucleus that serves as a building block for a vast number of synthetic compounds and natural products, including Vitamin B1 (thiamine).[1] The incorporation of an amine group (-NH₂) and other substituents onto this core structure gives rise to substituted thiazoleamines, a class of compounds with remarkable chemical versatility and biological significance.

The unique electronic properties of the thiazole ring, stemming from the presence of both an electron-donating sulfur atom and an electron-accepting imine group, allow it to engage in various non-covalent interactions with biological targets.[3][7] This adaptability has led to the development of thiazole derivatives with a wide spectrum of therapeutic applications, including:

This guide will focus on the three most prominently researched areas: anticancer, antimicrobial, and anti-inflammatory activities, providing the scientific rationale and experimental framework necessary for advancing drug development in these fields.

Anticancer Activity of Substituted Thiazoleamines

Thiazole derivatives have emerged as a highly promising class of anticancer agents, with several compounds advancing to clinical trials.[5][7] Their efficacy stems from their ability to modulate a variety of critical cellular pathways involved in cancer progression.[22]

Mechanisms of Anticancer Action

Substituted thiazoleamines exert their anticancer effects through diverse mechanisms, often targeting key proteins that drive cell proliferation and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Notably, certain thiazole derivatives act as potent dual inhibitors of the PI3K/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival.[14][22] By blocking this pathway, these compounds can effectively halt tumor progression.

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in mitosis. Some thiazole-naphthalene derivatives disrupt the dynamic equilibrium of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[15][22]

-

Induction of Apoptosis: Many thiazole derivatives trigger apoptosis in cancer cells through various pathways.[16][22] This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, or cell cycle arrest.[17][23] For example, specific compounds have been shown to induce apoptosis by arresting the cell cycle in the pre-G1 phase.[17][23]

-

Enzyme Inhibition: Other targeted enzymes include Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis.[16][17][23]

Below is a diagram illustrating the PI3K/mTOR signaling pathway, a common target for thiazoleamine-based anticancer agents.

Caption: Experimental workflow for the Carrageenan-Induced Rat Paw Edema assay.

Conclusion and Future Perspectives

Substituted thiazoleamines represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast therapeutic potential. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific biological targets, a key principle of rational drug design.

Future research should focus on:

-

Target Identification: Elucidating the precise molecular targets for novel and potent derivatives.

-

SAR Expansion: Synthesizing new libraries of compounds to further explore and refine structure-activity relationships.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of thiazoleamine derivatives with existing drugs to overcome resistance and improve treatment outcomes.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.

References

-

Stavrou, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

-

Odobescu, A., et al. (n.d.). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Pubs.rsc.org. Available at: [Link]

-

Yadav, P., & Kumar, R. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Chemical Technology. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC - PubMed Central. Available at: [Link]

-

Singh, R., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Domagala, A., et al. (2021). Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

-

Gouda, M. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. Available at: [Link]

-

Singh, R., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]

-

Yuan, Z., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC - NIH. Available at: [Link]

-

Grapa, E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available at: [Link]

-

Borcea, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

-

Rehman, A. U., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. Available at: [Link]

-

Eldehna, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Chander, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

-

Glamočlija, U., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link]

-

Priya, C. G., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

-

Ghodgaonkar, S., et al. (2014). Synthesis and Evaluation of Novel Thiazole Derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Biological Activities of Thiadiazole Derivatives: A Review. ijptonline.com. Available at: [Link]

-

Ejaz, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Scilit. Available at: [Link]

-

(2022). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available at: [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Yusuf, M., & Khan, R. A. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. Available at: [Link]

-

Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. dergipark.org.tr. Available at: [Link]

-

Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]

-

Haroun, M., et al. (2015). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. PubMed. Available at: [Link]

-

Borcea, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

-

(n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ScienceDirect. Available at: [Link]

-

Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

-

Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

(2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Onkol, T., & Dalkara, S. (2012). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. Available at: [Link]

-

(2024). Synthesis and anti-inflammatory activity of thiazole derivatives. wjel.sciview.net. Available at: [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available at: [Link]

-

Sharma, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Geronikaki, A., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Available at: [Link]

-

Eldehna, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

-

(2011). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Rivera, G., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available at: [Link]

-

(2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. wjpaps.com. Available at: [Link]

-

(2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. wjel.sciview.net. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 22. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Whitepaper: Mechanistic Speculation and Validation Strategy for (Dimethyl-1,3-thiazol-4-yl)methanamine

A Senior Application Scientist's Guide to Investigating a Novel Thiazole Derivative

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses on (Dimethyl-1,3-thiazol-4-yl)methanamine, a specific derivative for which the mechanism of action is not yet elucidated. Drawing from structural analogy to known pharmacophores, particularly the imidazole ring of histamine, we posit a primary speculative mechanism centered on the modulation of the histamine H3 receptor (H3R). This document provides the theoretical framework for this hypothesis, a comprehensive, multi-stage experimental plan to rigorously test it, and detailed protocols for key validation assays. The intended audience is researchers, scientists, and drug development professionals seeking to characterize novel thiazole-based compounds.

Introduction: The Thiazole Scaffold as a Versatile Pharmacophore

The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug discovery.[6] Its planar, aromatic system is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] This versatility has led to the development of thiazole-containing drugs across a wide range of therapeutic areas, from the anti-HIV agent Ritonavir to the anti-neoplastic drug Dasatinib.[1] The ability of the thiazole ring to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets underpins its success.[8]

The structure of (Dimethyl-1,3-thiazol-4-yl)methanamine features two key motifs: the thiazole ring and a dimethylaminomethyl side chain. This combination, particularly the basic amine connected to an aromatic heterocycle by a short linker, is a classic feature of ligands targeting G-protein coupled receptors (GPCRs), most notably biogenic amine receptors.

Primary Hypothesis: (Dimethyl-1,3-thiazol-4-yl)methanamine as a Histamine H3 Receptor Modulator

Our central hypothesis is that (Dimethyl-1,3-thiazol-4-yl)methanamine acts as a modulator (agonist, antagonist, or inverse agonist) of the histamine H3 receptor (H3R).

Causality and Rationale:

-

Structural Analogy: The 1,3-thiazole ring is a well-established bioisostere for the imidazole ring of histamine. Numerous studies have successfully synthesized potent H3R ligands by replacing the core imidazole with a thiazole moiety.[9]

-

Pharmacophoric Elements: The general structure for H3R antagonists and agonists consists of a basic amine moiety linked by a spacer to a substituted heterocyclic core.[9] (Dimethyl-1,3-thiazol-4-yl)methanamine fits this blueprint perfectly.

-

Target Tractability: The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), inhibiting the release of histamine and other neurotransmitters like dopamine, acetylcholine, and serotonin.[10] Modulators of H3R are actively being investigated for neurological and cognitive disorders, making this a high-value target.[10][11]

The logical flow for investigating this hypothesis is to move from initial binding confirmation to functional characterization and finally to downstream signaling pathway analysis.

Caption: Experimental workflow for validating the H3R hypothesis.

Experimental Validation Plan

This section outlines the step-by-step protocols required to test the central hypothesis. Each step is designed to provide a clear, quantitative answer that informs the next stage of the investigation.

Phase 1: Confirmation of Target Binding

The first and most critical step is to determine if (Dimethyl-1,3-thiazol-4-yl)methanamine physically binds to the H3R. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 1: H3R Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human H3R.

-

Materials:

-

Membranes from HEK293 cells stably expressing human H3R.

-

[³H]-Nα-methylhistamine (a known high-affinity H3R agonist radioligand).

-

Test Compound: (Dimethyl-1,3-thiazol-4-yl)methanamine, serially diluted.

-

Positive Control (Displacer): Imetit (a potent H3R agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

GF/B filter plates and a microplate scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (at a final concentration near its Kₔ), 25 µL of diluted test compound/control, and 100 µL of H3R-expressing cell membranes (10-20 µg protein).

-

Define non-specific binding (NSB) wells containing radioligand and a saturating concentration of Imetit (e.g., 10 µM).

-

Define total binding wells containing only radioligand and membranes.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester. Wash plates 3x with ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Table 1: Expected Data Output from Binding Assay

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Interpretation |

| (Dimethyl-1,3-thiazol-4-yl)methanamine | 85 | 42 | High-affinity binder |

| Imetit (Control) | 10 | 5 | Validates assay performance |

Note: Data are hypothetical examples.

Phase 2: Determination of Functional Activity

Once binding is confirmed, the next logical step is to determine the compound's functional effect: does it activate the receptor (agonist), block the activator (antagonist), or reduce basal activity (inverse agonist)? The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation.

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Objective: To characterize the test compound as an H3R agonist or antagonist/inverse agonist.

-

Materials:

-

H3R-expressing membranes (as above).

-

[³⁵S]GTPγS radioligand.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Agonist Control: R-α-methylhistamine.

-

Antagonist Control: Thioperamide.[12]

-

-

Methodology (Agonist Mode):

-

Pre-incubate membranes with GDP (10 µM final concentration) for 15 minutes on ice.

-

In a 96-well plate, add assay buffer, serially diluted test compound or agonist control, and [³⁵S]GTPγS (0.1 nM final).

-

Initiate the reaction by adding the pre-incubated membranes (10-20 µg protein).

-

Incubate at 30°C for 60 minutes.

-

Terminate, filter, and count as described in Protocol 1.

-

-

Methodology (Antagonist Mode):

-

Follow the same procedure as above, but co-incubate the serially diluted test compound with a fixed concentration of an agonist control (e.g., R-α-methylhistamine at its EC₈₀).

-

-

Data Analysis:

-

Agonist: Plot [³⁵S]GTPγS binding against log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

-

Antagonist: Plot the response against log concentration of the test compound. Fit to determine the IC₅₀. This can be used to calculate the antagonist's apparent dissociation constant (Kₑ) using the Schild regression analysis.

-

Phase 3: Elucidation of Downstream Signaling

The H3R is canonically coupled to the Gαᵢ/ₒ G-protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] A cAMP assay confirms this downstream signaling pathway.

Caption: Hypothesized H3R agonist signaling pathway.

Protocol 3: cAMP Accumulation Assay (HTRF)

-

Objective: To measure the compound's ability to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing H3R (e.g., CHO-K1 or HEK293).

-

Forskolin (a direct activator of adenylyl cyclase).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).

-

-

Methodology:

-

Culture cells to ~80% confluency and seed into 384-well plates.

-

Pre-treat cells with the test compound or controls at various concentrations for 15 minutes.

-

Stimulate the cells with Forskolin (e.g., 10 µM) to induce cAMP production. For agonist testing, the compound is added alone. For antagonist testing, it is added before a known agonist.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and perform the HTRF assay according to the manufacturer's instructions, which involves adding a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC₅₀.

-

Conclusion and Future Directions

This whitepaper outlines a targeted, hypothesis-driven strategy to elucidate the mechanism of action for (Dimethyl-1,3-thiazol-4-yl)methanamine. By postulating its role as a histamine H3 receptor modulator based on strong structural precedent, we have constructed a logical and efficient validation workflow. The successful execution of the described binding, functional, and signaling assays will provide a robust characterization of the compound's pharmacological profile.

Positive results would warrant progression to more complex studies, including:

-

Receptor Subtype Selectivity: Screening against other histamine receptors (H1R, H2R, H4R) and a broader panel of GPCRs to determine selectivity.

-

In Vivo Efficacy: Testing in animal models of conditions where H3R modulation is relevant, such as narcolepsy, ADHD, or cognitive impairment.[13]

-

Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its viability as a drug candidate.

This structured approach ensures that research efforts are focused, resources are used efficiently, and the resulting data is both interpretable and actionable for drug development professionals.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Bloem Technology. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (2008). British Journal of Pharmacology. [Link]

-

Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry. [Link]

-

Histamine H3 receptor - Wikipedia. (n.d.). Wikipedia. [Link]

-

Novel H3 receptor agonists show full agonist activity in vivo after oral dosing. (2000). BioWorld. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2024). RSC Advances. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). RSC Medicinal Chemistry. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 11. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

(Dimethyl-1,3-thiazol-4-yl)methanamine: A Privileged Fragment for Structure-Based Drug Design

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] In the realm of Fragment-Based Drug Design (FBDD), the identification of high-quality, synthetically tractable fragments is paramount. This guide provides a comprehensive technical overview of (dimethyl-1,3-thiazol-4-yl)methanamine and its isomers as a high-value fragment scaffold. We will explore its physicochemical profile, delve into a self-validating, multi-stage workflow for hit identification and validation, and present a rational, structure-guided approach to evolving a fragment hit into a potent lead compound. This document serves as a practical resource for researchers, medicinal chemists, and structural biologists engaged in kinase inhibitor discovery and other therapeutic areas where this privileged scaffold holds significant promise.

The Thiazole Moiety in Modern Drug Discovery

The five-membered thiazole heterocycle is a "privileged scaffold," a molecular framework that can provide useful ligands for more than one type of biological target.[3] Its prevalence in therapeutics, from the natural antibiotic penicillin to the tyrosine kinase inhibitor Dasatinib, stems from its distinct features:[4]

-

Aromatic Stability: The ring system is aromatic, lending it metabolic stability.[5]

-

Hydrogen Bonding Capacity: The nitrogen atom at position 3 is a competent hydrogen bond acceptor, a critical interaction for anchoring ligands in protein active sites, particularly the hinge region of protein kinases.

-

Tunable Physicochemical Properties: The thiazole ring can be substituted at multiple positions (C2, C4, C5) to modulate properties like solubility, lipophilicity, and metabolic stability, allowing for precise optimization during a hit-to-lead campaign.[6]

-